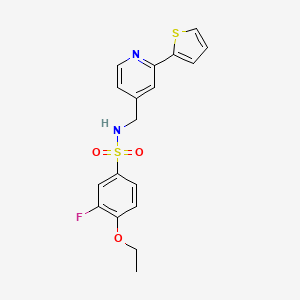

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-14(11-15(17)19)26(22,23)21-12-13-7-8-20-16(10-13)18-4-3-9-25-18/h3-11,21H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPMWKNRXZQJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their functionalization and coupling. Common synthetic methods include:

Formation of Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Formation of Pyridine Ring: Pyridine derivatives are often synthesized through cyclization reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: The presence of thiophene and pyridine rings makes it a potential candidate for use in organic semiconductors and other electronic materials.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aromatic rings may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.

Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their ability to interact with biological targets.

Uniqueness

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with ethoxy and fluoro substituents, alongside a thiophenyl-pyridine moiety. Its molecular formula is and it has a molecular weight of approximately 360.4 g/mol. The presence of these functional groups contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can mimic natural substrates, inhibiting specific enzymes involved in metabolic pathways. Additionally, the ethoxy and thiophenyl groups enhance binding affinity to target proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating effective antibacterial properties.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through inhibition of specific inflammatory mediators.

- Antiviral Properties : Preliminary research indicates potential efficacy against viral pathogens, highlighting its role as a promising antiviral agent.

Table 1: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Streptococcus pneumoniae | 0.25 |

Table 2: Anti-inflammatory Activity

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various sulfonamides, this compound demonstrated significant potency against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro against clinical isolates, showing lower MIC values compared to traditional antibiotics such as ampicillin.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the thiophenyl group can enhance biological activity. For instance, derivatives with halogen substitutions exhibited improved binding affinity to target enzymes, indicating the importance of functional group positioning in optimizing therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step reactions starting with the preparation of thiophene and pyridine intermediates. Key steps include coupling via organometallic catalysts (e.g., Pd-based) and sulfonamide group introduction using sulfonyl chlorides. Reaction conditions require inert atmospheres (e.g., N₂), controlled temperatures (0–80°C), and solvents like DMF or THF. Purification often employs chromatography or crystallization .

Q. How can the compound’s purity and structural conformation be validated?

Use Nuclear Magnetic Resonance (NMR) for functional group analysis, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical details. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis .

Q. What functional groups influence the compound’s reactivity and solubility?

The ethoxy group enhances lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding. The thiophene-pyridine hybrid structure may facilitate π-π stacking in biological targets. Fluorine at the 3-position increases metabolic stability but may reduce aqueous solubility, requiring formulation optimization .

Q. Which analytical techniques are suitable for stability studies under stress conditions?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. Hydrolytic stability is evaluated via HPLC under acidic/alkaline conditions. Photostability is tested using UV-Vis spectroscopy .

Advanced Research Questions

Q. How to design experiments to evaluate binding affinity to biological targets (e.g., enzymes or receptors)?

Use Surface Plasmon Resonance (SPR) for real-time kinetics or Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. Include controls like competitive binding assays with known inhibitors. For cellular targets, combine radioligand displacement assays (e.g., using ³H-labeled analogs) with molecular docking to predict binding modes .

Q. How to resolve contradictions in reported bioactivity data across studies?

Perform orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement. Analyze structural variations (e.g., tautomerism or stereochemistry) via X-ray crystallography or 2D-NMR . Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced bioactivity?

Systematically modify substituents:

- Replace the ethoxy group with bulkier alkoxy chains to probe steric effects.

- Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate sulfonamide acidity. Validate changes using in vitro assays (e.g., IC₅₀ determination) and molecular dynamics simulations to predict binding stability .

Q. How to assess pharmacokinetic properties (e.g., bioavailability, metabolism) in vivo?

Administer radiolabeled (¹⁴C or ³H) compound and track distribution via LC-MS/MS . For metabolite profiling, use high-resolution mass spectrometry coupled with HPLC . Evaluate bioavailability by comparing intravenous vs. oral administration in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.